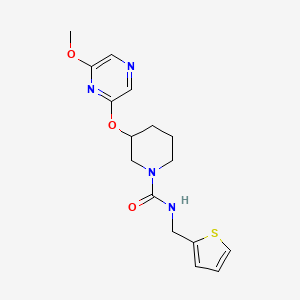

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a piperidine ring, a pyrazine moiety, and a thiophene group, making it an interesting subject for chemical research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a methoxypyrazine derivative reacts with the piperidine intermediate.

Incorporation of the Thiophene Group: The thiophene group is attached through a coupling reaction, often using a thiophene derivative and a suitable coupling agent like palladium catalysts.

Formation of the Carboxamide Group: The final step involves the formation

Actividad Biológica

3-((6-methoxypyrazin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions involving suitable amines and dihaloalkanes under basic conditions.

- Introduction of the Methoxypyrazine Moiety : Nucleophilic substitution where a methoxypyrazine derivative reacts with a halogenated intermediate.

- Attachment of the Thiophene Group : This can be achieved through coupling reactions, such as Suzuki or Stille coupling.

- Formation of the Carboxamide : Reaction of an amine with acyl chloride or anhydride to introduce the carboxamide group.

Antifungal Activity

Recent studies have indicated that piperidine derivatives exhibit antifungal properties, particularly against resistant strains like Candida auris. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL, indicating significant antifungal activity . The mechanism involves disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.

Antitumor Activity

Research has shown that piperidine derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines. For example, derivatives similar to this compound have been linked to significant reductions in cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Receptor Binding : It can interact with receptors, modulating various biological pathways.

The specific pathways affected depend on the biological context and the presence of other cellular factors.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of related compounds:

- Study on C. auris : A study demonstrated that piperidine derivatives could effectively inhibit C. auris growth, showing potential as novel antifungal agents .

- Antitumor Effects : In vitro studies have shown that these compounds can significantly reduce tumor cell proliferation in various cancer models, suggesting their potential use in cancer therapy .

Data Table

| Biological Activity | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| Antifungal (e.g., C. auris) | 0.24 - 0.97 | 0.97 - 3.9 | Plasma membrane disruption |

| Antitumor (various cell lines) | Varies | Varies | Apoptosis induction |

Propiedades

IUPAC Name |

3-(6-methoxypyrazin-2-yl)oxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-14-9-17-10-15(19-14)23-12-4-2-6-20(11-12)16(21)18-8-13-5-3-7-24-13/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRGUVTZJACRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.